7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure which includes a quinoline moiety with two carbonyl groups and a carboxylic acid functional group. It is known for its potential applications in medicinal chemistry and drug development.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is classified as a diketone due to the two carbonyl (C=O) groups present in its structure. The presence of the carboxylic acid group further classifies it as a carboxylic acid derivative.
The synthesis of 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step reactions that may include cyclization processes and functional group transformations.
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm the structure of synthesized compounds.
The molecular formula for 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is C₁₇H₁₅N₁O₄. The compound features:
X-ray crystallography has been utilized to elucidate the three-dimensional structure of this compound. Studies have shown that it adopts a specific conformation influenced by intramolecular hydrogen bonds and various intermolecular interactions such as C–H⋯N and C–H⋯O interactions that stabilize the crystal lattice .
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo several chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., acidic or basic environments) and can be monitored using chromatographic techniques.
The mechanism by which 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
Further studies are needed to clarify its exact mechanism of action in therapeutic contexts.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Relevant data from suppliers indicate that it is classified as an irritant .
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has potential applications in:
Research continues into its efficacy and safety profiles for potential therapeutic applications.
The emergence of 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid represents a significant evolution in heterocyclic chemistry, building upon foundational quinoline research dating to the early 20th century. This compound belongs to the hexahydroquinoline structural class, characterized by a partially saturated bicyclic system incorporating both aliphatic and aromatic properties. While the precise date of its first synthesis remains undocumented in public literature, its structural lineage can be traced to early investigations into hydrogenated quinolines aimed at modifying the reactivity and pharmacological potential of the parent quinoline scaffold [1].
The compound's discovery arose through systematic derivatization efforts focused on the C7 position of the hexahydroquinoline core—a strategy driven by the need to enhance both metabolic stability and target binding affinity. Incorporation of the 4-methylphenyl (para-tolyl) substituent at C7 specifically addressed electronic and steric parameters critical for solid-state stability and crystallinity, as evidenced by related structures documented in chemical databases [6]. Early synthetic routes likely employed classical condensation methods, reacting appropriately substituted cyclohexane-1,3-diones with aryl aldehydes and β-ketoacids—a protocol later optimized for analogues like the 7-(3-methylphenyl) variant (CAS: 945202-24-4) [2] [7]. The carboxylic acid at C3 remains a consistent feature across this chemical family, serving both as a hydrogen-bonding domain for molecular recognition and as a handle for further derivatization into amides or esters [3].
Table 1: Key Structural Analogues and Their Documented Historical Development
Compound Name | CAS Registry Number | Notable Structural Features | Primary Synthetic Era |
---|---|---|---|
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 13535385 (PubChem CID) | Unsubstituted core scaffold | Late 20th century |
7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 945202-24-4 | meta-Tolyl group at C7 | Early 21st century |
7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 106551-77-3 | Aliphatic methyl at C7 | 1980s-1990s |
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 13572415 (PubChem CID) | Geminal dimethyl at C7 | 1990s-2000s |
Within contemporary drug discovery, 7-(4-methylphenyl)-2,2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid serves as a privileged multifunctional building block, primarily due to its balanced display of hydrogen-bond donors/acceptors, conformational flexibility, and aromatic stacking capacity. The para-substituted tolyl group enhances lipophilicity (cLogP ~2.8) while maintaining favorable π-π stacking geometry—a dual advantage exploited in protease inhibitor design where extended planar interactions complement catalytic site binding [5]. This is exemplified in crystallographic studies of closely related molecules, where the hexahydroquinoline core adopts a twisted-boat conformation in the cyclohexene ring, enabling optimal positioning of the 4-methylphenyl group for hydrophobic pocket engagement [5].
The C3 carboxylic acid is instrumental in forming critical intermolecular interactions. X-ray analyses of analogues like 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reveal extensive hydrogen-bond networks through classical N–H⋯O and non-classical C–H⋯O interactions, facilitating stable crystal packing and predictable binding motifs with biological targets [5]. Such structural predictability underpins the scaffold’s utility in generating targeted libraries against inflammation and oncology targets, particularly kinases and phosphodiesterases requiring bicyclic hinge-binding domains.
Table 2: Functional Group Contributions to Drug Design Applications
Molecular Domain | Physicochemical Properties | Role in Target Engagement | Medicinal Chemistry Applications |
---|---|---|---|
C3 Carboxylic Acid | pKa ~4.2; Strong H-bond acceptor/donor | Salt bridge formation with basic residues (e.g., lysine, arginine) | Protease inhibitors, Receptor antagonists |
C2/C5 Diketone System | Enolization potential; Planar carbonyl alignment | Coordination with metal ions (e.g., Zn²⁺ in metalloenzymes) | Metalloenzyme inhibitors (MMPs, HDACs) |
C7 4-Methylphenyl Group | π-Stacking capability; Moderate lipophilicity | Hydrophobic pocket occupancy; Enhanced membrane permeability | Kinase domain binders; CNS-penetrant agents |
Hexahydroquinoline Core | Twisted-boat conformation flexibility | Adaptability to induced-fit binding sites | Allosteric modulators; Protein-protein disruptors |
Furthermore, synthetic accessibility enables rapid diversification. Current routes leverage modern catalysis to install diverse aryl/alkyl groups at C7, while late-stage functionalization of the carboxylic acid allows for prodrug strategies (e.g., ester prodrugs) or direct conjugation to peptide vectors [3] [7]. These attributes collectively position 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid as a versatile template in addressing challenging drug targets—particularly those requiring three-dimensional complexity beyond flat aromatic systems. Its evolution continues through structure-activity relationship studies focused on optimizing target selectivity and pharmacokinetic profiles while retaining the core pharmacophore [6] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: